4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that features a thieno[2,3-b]thiopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of 4-methylthiophenol with a suitable thieno[2,3-b]thiopyran precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-b]thiopyran core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation.
Reduction: Thiol derivatives are the primary products of reduction reactions.
Substitution: Substituted derivatives of the original compound are formed based on the reagents used.
Scientific Research Applications
4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)sulfinyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-[(4-methylphenyl)sulfonyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific sulfanyl group, which imparts distinct chemical and biological properties compared to its sulfinyl and sulfonyl analogs
Properties
Molecular Formula |
C14H14O2S3 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C14H14O2S3/c1-10-2-4-11(5-3-10)18-13-6-8-17-14-12(13)7-9-19(14,15)16/h2-6,8,13H,7,9H2,1H3 |
InChI Key |
JYKOLBGAWHXZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
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